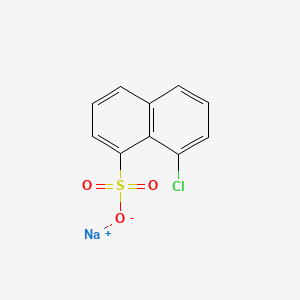
Sodium 8-chloronaphthalene-1-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Sodium 8-chloronaphthalene-1-sulfonate: is an organic compound with the molecular formula C10H6ClNaO3S and a molecular weight of 264.66 g/mol . It is a sodium salt derivative of 8-chloronaphthalene-1-sulfonic acid, characterized by the presence of a chlorine atom at the 8th position of the naphthalene ring and a sulfonate group at the 1st position. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 8-chloronaphthalene-1-sulfonate typically involves the sulfonation of 8-chloronaphthalene. The process begins with the chlorination of naphthalene to produce 8-chloronaphthalene, which is then subjected to sulfonation using sulfuric acid or oleum. The resulting 8-chloronaphthalene-1-sulfonic acid is neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors and optimized reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or other separation techniques to remove impurities .
化学反応の分析
Types of Reactions: Sodium 8-chloronaphthalene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: Reduction can lead to the formation of naphthalene derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Products include various substituted naphthalene sulfonates.
Oxidation Reactions: Products include sulfonic acids and their derivatives.
Reduction Reactions: Products include reduced naphthalene derivatives with different functional groups.
科学的研究の応用
Chemistry: Sodium 8-chloronaphthalene-1-sulfonate is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In biological research, this compound is used as a fluorescent probe due to its ability to bind to proteins and nucleic acids. It is also used in the study of enzyme kinetics and protein-ligand interactions .
Industry: In industrial applications, this compound is used as a surfactant, dispersing agent, and corrosion inhibitor. It is also employed in the formulation of detergents and cleaning agents .
作用機序
The mechanism of action of sodium 8-chloronaphthalene-1-sulfonate involves its interaction with various molecular targets. In biological systems, it binds to proteins and nucleic acids, altering their structure and function. The sulfonate group enhances its solubility in water, facilitating its interaction with hydrophilic targets. The chlorine atom provides additional reactivity, allowing the compound to participate in various chemical reactions .
類似化合物との比較
- Sodium 2-naphthalenesulfonate
- 1-Naphthalenesulfonic acid
- 8-Anilino-1-naphthalenesulfonic acid
- Potassium 4-methyl-naphthalene-1-sulfonate
- 8-Cyano-naphthalene-1-sulfonic acid, sodium salt
Uniqueness: Sodium 8-chloronaphthalene-1-sulfonate is unique due to the presence of both a chlorine atom and a sulfonate group on the naphthalene ring. This combination imparts distinct chemical properties, such as enhanced reactivity and solubility, making it valuable in various applications .
特性
CAS番号 |
5439-85-0 |
|---|---|
分子式 |
C10H7ClNaO3S |
分子量 |
265.67 g/mol |
IUPAC名 |
sodium;8-chloronaphthalene-1-sulfonate |
InChI |
InChI=1S/C10H7ClO3S.Na/c11-8-5-1-3-7-4-2-6-9(10(7)8)15(12,13)14;/h1-6H,(H,12,13,14); |
InChIキー |
JVJCCQQRGMMETG-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)[O-])C(=CC=C2)Cl.[Na+] |
正規SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=CC=C2)Cl.[Na] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3-Aminopropyl)-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B1612898.png)
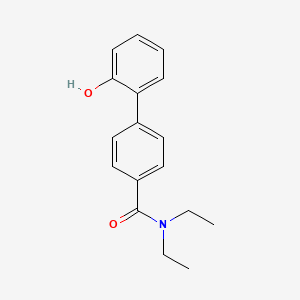
![4-[(2-Hydroxyethyl)(Methyl)Amino]Benzoic Acid](/img/structure/B1612901.png)
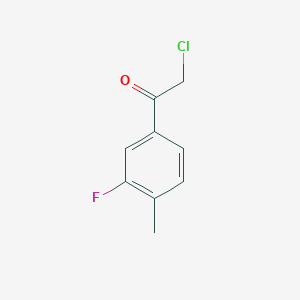
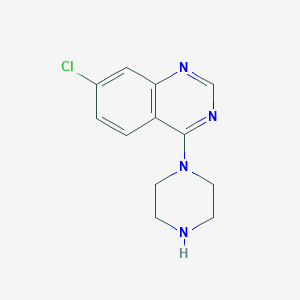
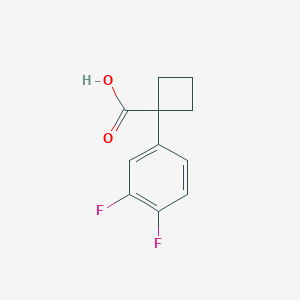
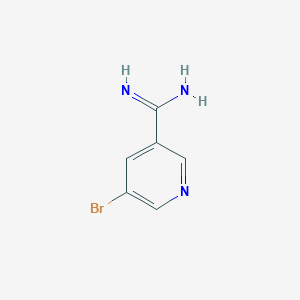
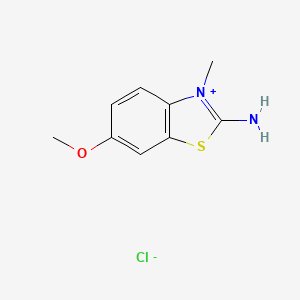
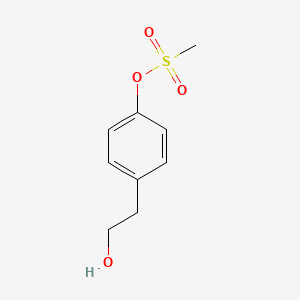
![(3'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1612915.png)
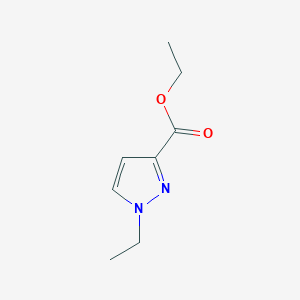
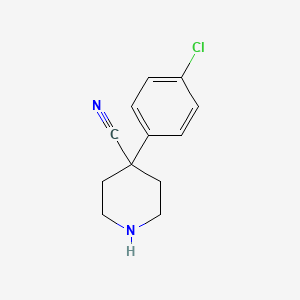
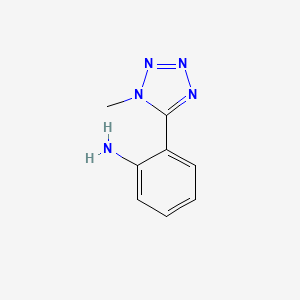
![[Cyclohexyl(hydroxy)methylidene]propanedinitrile](/img/structure/B1612920.png)
